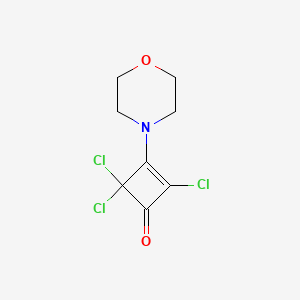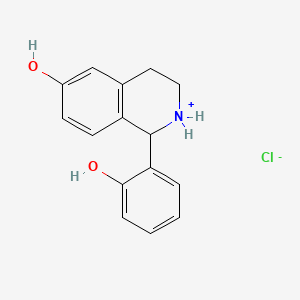![molecular formula C26H24ClN7 B13774556 3-Amino-7-[(2,4-diaminophenyl)azo]-2,8-dimethyl-5-phenylphenazinium chloride CAS No. 70632-11-0](/img/structure/B13774556.png)
3-Amino-7-[(2,4-diaminophenyl)azo]-2,8-dimethyl-5-phenylphenazinium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-7-[(2,4-diaminophenyl)azo]-2,8-dimethyl-5-phenylphenazinium chloride is a synthetic organic compound known for its vibrant color and applications in various scientific fields. This compound is part of the phenazinium family and is characterized by its complex structure, which includes multiple aromatic rings and azo groups. It is commonly used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-7-[(2,4-diaminophenyl)azo]-2,8-dimethyl-5-phenylphenazinium chloride typically involves a multi-step process. The initial step often includes the diazotization of 2,4-diaminophenylamine, followed by coupling with 3-amino-2,8-dimethyl-5-phenylphenazinium chloride. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the azo linkage .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized conditions for higher yields and purity. Large-scale reactors and continuous flow systems are employed to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications .
化学反応の分析
Types of Reactions
3-Amino-7-[(2,4-diaminophenyl)azo]-2,8-dimethyl-5-phenylphenazinium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions typically break the azo bonds, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are frequently used.
Substitution: Reagents like halogens and nitrating agents are used under controlled acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted phenazinium derivatives, amines, and quinonoid compounds, depending on the specific reaction conditions and reagents used .
科学的研究の応用
3-Amino-7-[(2,4-diaminophenyl)azo]-2,8-dimethyl-5-phenylphenazinium chloride has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various analytical techniques.
Biology: Employed in staining procedures to visualize cellular components.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the manufacturing of colored materials and as a tracer in environmental studies.
作用機序
The compound exerts its effects primarily through its interaction with biological molecules. The azo groups can undergo reduction in biological systems, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the generation of reactive oxygen species, which can induce cellular damage or apoptosis. The phenazinium core also allows for intercalation into DNA, disrupting normal cellular processes .
類似化合物との比較
Similar Compounds
Methylene Blue: Another phenazinium compound with similar staining properties.
Safranin O: A phenazinium dye used in biological staining.
Neutral Red: A phenazinium dye with applications in cell viability assays.
Uniqueness
3-Amino-7-[(2,4-diaminophenyl)azo]-2,8-dimethyl-5-phenylphenazinium chloride is unique due to its specific azo linkage and the presence of multiple amino groups, which enhance its reactivity and versatility in various applications. Its ability to form stable complexes with biological molecules makes it particularly valuable in research and industrial applications .
特性
CAS番号 |
70632-11-0 |
|---|---|
分子式 |
C26H24ClN7 |
分子量 |
470.0 g/mol |
IUPAC名 |
4-[(8-amino-3,7-dimethyl-10-phenylphenazin-10-ium-2-yl)diazenyl]benzene-1,3-diamine;chloride |
InChI |
InChI=1S/C26H23N7.ClH/c1-15-10-23-25(13-19(15)28)33(18-6-4-3-5-7-18)26-14-22(16(2)11-24(26)30-23)32-31-21-9-8-17(27)12-20(21)29;/h3-14H,1-2H3,(H5,27,28,29,32);1H |
InChIキー |
YSQYZEMKAREMTM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1N)[N+](=C3C=C(C(=CC3=N2)C)N=NC4=C(C=C(C=C4)N)N)C5=CC=CC=C5.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



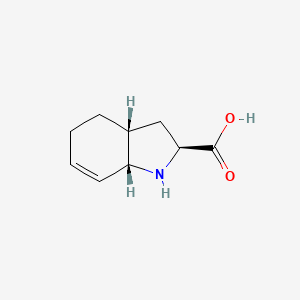
![2-Naphthalenesulfonic acid, 6-amino-5-[(5-chloro-4-methyl-2-sulfophenyl)azo]-4-hydroxy-, disodium salt](/img/structure/B13774489.png)

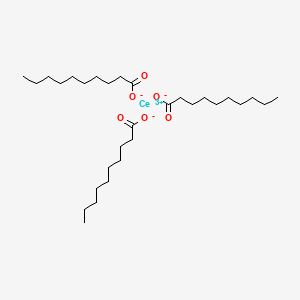
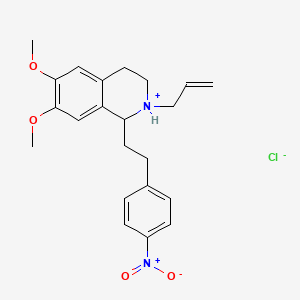
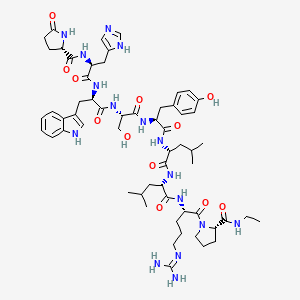
![Benzoic acid, 5-[[4'-[(2,4-diamino-5-sulfophenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-2-hydroxy-, disodium salt](/img/structure/B13774519.png)
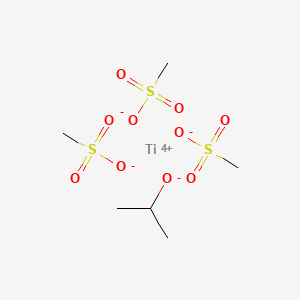

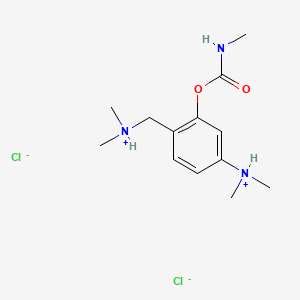
![2-[4-[2-(3-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 3-methylbenzoate;dihydrochloride](/img/structure/B13774545.png)
